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Compound of Interest

Compound Name: 2-Fluoroacetophenone

Cat. No.: B1329501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Fluoroacetophenone, a key

aromatic ketone utilized extensively in organic synthesis and pharmaceutical development.

This document details its physicochemical properties, synthesis methodologies, key

applications, and reactivity profile. Special emphasis is placed on its role as a precursor in the

synthesis of significant pharmaceutical agents such as the proton pump inhibitor Vonoprazan

and the anti-tumor alkaloid Ascididemin. Detailed experimental protocols for its synthesis and

key reactions, alongside spectroscopic data and diagrams of relevant synthetic and biological

pathways, are presented to serve as a practical resource for laboratory and industrial

applications.

Physicochemical Properties
2-Fluoroacetophenone, also known as 1-(2-fluorophenyl)ethanone, is a colorless to pale

yellow liquid with a characteristic aromatic odor.[1][2] Its fluorine substitution at the ortho

position imparts unique electronic properties that influence its reactivity and make it a valuable

intermediate in various chemical transformations.[1][3]
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Property Value References

CAS Number 445-27-2 [1]

Molecular Formula C₈H₇FO [1]

Molecular Weight 138.14 g/mol [1]

Appearance Colorless to pale yellow liquid [1][2]

Melting Point 26-27 °C [4]

Boiling Point 187-189 °C (lit.) [4]

Density 1.137 g/mL at 20 °C (lit.) [4]

Refractive Index (n²⁰/D) 1.507 (lit.) [4]

Flash Point 61.7 °C (143 °F) [5]

Solubility

Soluble in acetone, chloroform,

dichloromethane, ethanol,

ethyl acetate, and methanol.

Sparingly soluble in water.

[3]

Synthesis of 2-Fluoroacetophenone
Several methods are employed for the synthesis of 2-Fluoroacetophenone, with the choice of

route often depending on the desired scale and available starting materials.

Friedel-Crafts Acylation of Fluorobenzene
A common laboratory and industrial method involves the Friedel-Crafts acylation of

fluorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst,

such as aluminum chloride.[3] The ortho- and para-isomers are typically formed, with the para-

isomer being the major product due to steric hindrance at the ortho position.[3] Careful control

of reaction conditions can optimize the yield of the desired 2-fluoro isomer.

Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene (Representative)
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Materials: Fluorobenzene, acetyl chloride, anhydrous aluminum chloride, dichloromethane

(anhydrous), 1 M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium

sulfate.

Procedure:

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous

dichloromethane at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 eq.).

Stir the mixture for 15 minutes at 0 °C.

Add fluorobenzene (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring

the reaction progress by TLC or GC.

Carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by fractional distillation or column chromatography to separate

the ortho- and para-isomers.

Fluorobenzene

2-Fluoroacetophenone
(and para-isomer)Acetyl Chloride

Acylium Ion Intermediate

+ AlCl₃

AlCl₃

+ Fluorobenzene
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Figure 1: Friedel-Crafts Acylation of Fluorobenzene.

From 2-Bromoacetophenone
Another synthetic approach involves the nucleophilic substitution of 2-bromoacetophenone with

a fluoride source, such as potassium fluoride in a polar aprotic solvent like DMF.

Experimental Protocol: Synthesis from 2-Bromoacetophenone

Materials: 2-Bromoacetophenone, potassium fluoride (KF), N,N-dimethylformamide (DMF,

dry), diethyl ether (Et₂O), water, brine, anhydrous sodium sulfate.

Procedure:

A mixture of 2-bromoacetophenone (1.0 eq.) and potassium fluoride (1.5 eq.) in dry DMF

is heated at 100 °C.

The reaction is monitored by TLC. After completion (typically several hours), the mixture is

cooled to room temperature.

The reaction mixture is poured into diethyl ether and washed twice with water, followed by

a brine wash.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The resulting crude oil is purified by vacuum distillation to yield 2-fluoroacetophenone.

Applications and Reactivity
2-Fluoroacetophenone is a versatile building block in organic synthesis, primarily serving as

an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.

[4][6] The presence of the fluorine atom can enhance the biological activity and

pharmacokinetic properties of the final products.[4]

Pharmaceutical Synthesis
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Vonoprazan (Takecab®) is a potassium-competitive acid blocker (P-CAB) used for the

treatment of acid-related gastrointestinal disorders.[5] Several synthetic routes to Vonoprazan

utilize 2-fluoroacetophenone as a key starting material. One common strategy involves the

initial bromination of 2-fluoroacetophenone, followed by a series of reactions to construct the

pyrrole ring and introduce the necessary side chains.[7]

2-Fluoroacetophenone Bromination 2-Bromo-2'-fluoro-
acetophenone

Condensation &
Cyclization

Substituted Pyrrole
Intermediate Sulfonylation Sulfonylated Pyrrole Reductive Amination Vonoprazan

Click to download full resolution via product page

Figure 2: General Synthetic Pathway to Vonoprazan.

Experimental Protocol: Key Step in Vonoprazan Synthesis (Representative)

This protocol outlines the synthesis of a key pyrrole intermediate from 2-bromo-2'-

fluoroacetophenone, a derivative of 2-fluoroacetophenone.

Materials: 2-Bromo-2'-fluoroacetophenone, malononitrile, sodium ethoxide, ethanol.

Procedure:

To a solution of sodium ethoxide (1.1 eq.) in ethanol at room temperature, add

malononitrile (1.0 eq.) and stir for 30 minutes.

Add a solution of 2-bromo-2'-fluoroacetophenone (1.0 eq.) in ethanol dropwise.

Heat the mixture to reflux and monitor the reaction by TLC.

After completion, cool the reaction mixture and pour it into ice water.

The precipitated solid is filtered, washed with water, and dried.

The crude product can be further cyclized under acidic conditions to form the

corresponding pyrrole derivative.

Ascididemin is a marine-derived pyridoacridine alkaloid with potent anti-tumor activity.[7] The

total synthesis of ascididemin has been achieved using 2-fluoroacetophenone as a starting
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material, which forms a part of the quinoline core of the molecule.[7]

Reactivity
The reactivity of 2-fluoroacetophenone is characterized by the chemistry of its ketone

functional group and the fluorinated aromatic ring.

The ketone can be reduced to a secondary alcohol, 2-(2-fluorophenyl)ethanol, using various

reducing agents such as sodium borohydride. Enantioselective reduction can be achieved

using chiral catalysts, which is a crucial step in the synthesis of chiral pharmaceuticals.[8]

Experimental Protocol: Enantioselective Reduction (Representative)

Materials: 2-Fluoroacetophenone, (S)-α,α-diphenyl-2-pyrrolidinemethanol, borane-

diethylaniline complex, tetrahydrofuran (THF, anhydrous).

Procedure:

A solution of the chiral catalyst, (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq.), and

borane-diethylaniline complex (1.1 eq.) in anhydrous THF is prepared under a nitrogen

atmosphere.

The mixture is stirred at room temperature for 1 hour to form the active oxazaborolidine

catalyst.

The solution is cooled to 0 °C, and a solution of 2-fluoroacetophenone (1.0 eq.) in

anhydrous THF is added dropwise.

The reaction is stirred at 0 °C and monitored by TLC.

Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1

M HCl.

The product is extracted with diethyl ether, and the combined organic layers are washed

with brine, dried over anhydrous magnesium sulfate, and concentrated.

The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or

GC.
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The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate,

which can then participate in condensation reactions such as the Claisen-Schmidt

condensation with aldehydes.[9]

Experimental Protocol: Claisen-Schmidt Condensation (Representative)

Materials: 2-Fluoroacetophenone, benzaldehyde, sodium hydroxide, ethanol.

Procedure:

To a stirred solution of 2-fluoroacetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in

ethanol, add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise at room

temperature.

A precipitate usually forms. The mixture is stirred for a specified time (e.g., 2-24 hours).

The solid product is collected by filtration, washed with cold ethanol and water, and dried.

The crude chalcone product can be recrystallized from a suitable solvent like ethanol.

2-Fluoroacetophenone

Enolate Intermediate

+ Base

Aromatic Aldehyde

Chalcone DerivativeBase (e.g., NaOH)

+ Aldehyde

Click to download full resolution via product page

Figure 3: Claisen-Schmidt Condensation Pathway.

Spectroscopic Data
The structural elucidation of 2-Fluoroacetophenone is confirmed by various spectroscopic

techniques.
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Spectroscopy Key Data Points References

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 7.95-7.85 (m, 1H),

7.55-7.45 (m, 1H), 7.30-7.10

(m, 2H), 2.65 (d, J=4.8 Hz,

3H).

[2][10]

¹³C NMR (CDCl₃)

δ (ppm): 196.4, 162.5 (d,

J=254 Hz), 133.6 (d, J=2.5

Hz), 130.9 (d, J=8.8 Hz), 124.4

(d, J=3.5 Hz), 117.1 (d, J=21.2

Hz), 26.5 (d, J=3.5 Hz).

[10][11]

IR (neat, cm⁻¹)

~1685 (C=O stretch), ~1610,

1580 (C=C aromatic stretch),

~1220 (C-F stretch).

[12]

Mass Spectrum (EI)
m/z (%): 138 (M⁺), 123 (M⁺-

CH₃), 95 (M⁺-COCH₃).
[9]

Biological Signaling Pathways of Derived Drugs
2-Fluoroacetophenone is a precursor to drugs that interact with specific biological pathways.

Vonoprazan: Proton Pump Inhibition
Vonoprazan is a potassium-competitive acid blocker (P-CAB). It inhibits the final step of gastric

acid secretion by reversibly binding to and inhibiting the H⁺,K⁺-ATPase (proton pump) in gastric

parietal cells.[1][5] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan's action is not

dependent on an acidic environment for activation, leading to a more rapid and sustained acid

suppression.[6]
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Figure 4: Mechanism of Action of Vonoprazan.

Ascididemin: DNA Intercalation and ROS Generation
Ascididemin exhibits its potent anti-tumor effects through multiple mechanisms. It has been

shown to be a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair.[4]

Furthermore, its planar aromatic structure allows it to intercalate into DNA, disrupting its normal

function. A significant part of its cytotoxicity is also attributed to the generation of reactive

oxygen species (ROS), which leads to oxidative DNA damage and subsequent cell death.[4]
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Figure 5: Anti-tumor Mechanisms of Ascididemin.

Conclusion
2-Fluoroacetophenone is a cornerstone intermediate for the synthesis of a wide array of

valuable compounds, particularly in the pharmaceutical industry. Its unique structural features

and reactivity profile enable the construction of complex molecular architectures. This guide

has provided a detailed summary of its properties, synthesis, applications, and the biological

relevance of its derivatives, offering a valuable resource for chemists and pharmacologists

engaged in research and development. The provided experimental protocols and pathway

diagrams aim to facilitate its practical application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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